molecular formula C9H16F2N4O2 B2652986 Tert-butyl N-(4-azido-3,3-difluorobutyl)carbamate CAS No. 2287333-86-0

Tert-butyl N-(4-azido-3,3-difluorobutyl)carbamate

Cat. No.: B2652986
CAS No.: 2287333-86-0
M. Wt: 250.25
InChI Key: YRRCMAQHAJBTPO-UHFFFAOYSA-N
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Description

Tert-butyl N-(4-azido-3,3-difluorobutyl)carbamate is a chemical compound with a molecular weight of 250.2 g/mol. It is known for its versatility and high purity, making it a valuable asset in various chemical endeavors . This compound is often used in research and industrial applications due to its unique properties.

Preparation Methods

The synthesis of Tert-butyl N-(4-azido-3,3-difluorobutyl)carbamate involves several steps. The synthetic route typically includes the reaction of tert-butyl carbamate with 4-azido-3,3-difluorobutyl bromide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product in high yield and purity .

Chemical Reactions Analysis

Tert-butyl N-(4-azido-3,3-difluorobutyl)carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the azido group can be replaced by other nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or other reduced forms .

Scientific Research Applications

Tert-butyl N-(4-azido-3,3-difluorobutyl)carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Tert-butyl N-(4-azido-3,3-difluorobutyl)carbamate involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This property is exploited in various applications, including bioconjugation and material science. The compound’s effects are mediated through its ability to form covalent bonds with target molecules, thereby altering their function or activity .

Comparison with Similar Compounds

Tert-butyl N-(4-azido-3,3-difluorobutyl)carbamate can be compared with other similar compounds, such as:

    Tert-butyl N-(4-azidobutyl)carbamate: Lacks the difluoro substitution, which may affect its reactivity and stability.

    Tert-butyl N-(4-azido-3-fluorobutyl)carbamate: Contains only one fluorine atom, potentially altering its chemical properties.

    Tert-butyl N-(4-azido-3,3-dichlorobutyl)carbamate: Substitutes fluorine with chlorine, leading to different reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specialized applications .

Properties

IUPAC Name

tert-butyl N-(4-azido-3,3-difluorobutyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16F2N4O2/c1-8(2,3)17-7(16)13-5-4-9(10,11)6-14-15-12/h4-6H2,1-3H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRRCMAQHAJBTPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC(CN=[N+]=[N-])(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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